Transition metals play significant roles in biological systems.
(2S)-2-(cyclopentylformamido)-4-methylpentanoic acid is a chiral compound characterized by its unique structure, which includes a cyclopentyl group and a formamido functional group. The presence of these groups contributes to its potential biological activities and makes it a subject of interest in medicinal chemistry. The compound's stereochemistry is indicated by the (2S) designation, which specifies the spatial arrangement of atoms around the chiral center.
The chemical behavior of (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid can be analyzed through various types of reactions:
The biological activity of (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid has been explored in various contexts:
Several synthetic routes have been proposed for the preparation of (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid:
The potential applications of (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid span several fields:
Interaction studies are crucial for understanding how (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid interacts with biological systems:
Several compounds share structural similarities with (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (2S)-2-(cyclohexylformamido)-4-methylpentanoic acid | Cyclohexyl group instead of cyclopentyl | Potentially different receptor interactions |
| (2S)-2-(phenylformamido)-4-methylpentanoic acid | Phenyl group addition | May exhibit distinct pharmacological effects |
| (2S)-2-(isobutylformamido)-4-methylpentanoic acid | Isobutyl side chain | Variations in lipophilicity and solubility |
The unique combination of the cyclopentyl group and specific stereochemistry sets (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid apart from these similar compounds, potentially influencing its biological activity and therapeutic applications.
The Ritter reaction is a cornerstone for synthesizing N-alkylformamides, including the cyclopentylformamido group central to this compound. This reaction involves the electrophilic addition of a carbenium ion (generated from cyclopentanol or cyclopentene) to a nitrile, followed by hydrolysis to yield the amide. Recent optimizations focus on improving yield and purity while minimizing byproduct formation.
In the synthesis of N-cyclopentylformamide, cyclopentene reacts with hydrogen cyanide in concentrated sulfuric acid at 0–5°C, producing the nitrilium ion intermediate. Subsequent quenching with water yields the crude formamide, which is extracted using acid-stable polar solvents like chloroform or methylene chloride. A critical advancement involves bypassing neutralization steps by directly extracting the formamide from the acidic reaction mixture, reducing salt byproducts by 30–40% compared to traditional methods.
Table 1: Optimized Conditions for N-Cyclopentylformamide Synthesis via Ritter Reaction
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Acid Catalyst | H₂SO₄ (98%) | 85% → 92% |
| Solvent | Methylene Chloride | 78% → 89% |
| Temperature | 0–5°C | Reduced side products |
| Extraction Method | Direct solvent extraction | 40% less salts |
These conditions ensure high regioselectivity for the cyclopentyl group, critical for subsequent coupling to the amino acid backbone.
The (2S) configuration of the α-carbon is achieved through asymmetric synthesis or enzymatic resolution. A prominent method involves the use of Evans oxazolidinone auxiliaries, where the chiral auxiliary directs the stereochemistry during alkylation. For 4-methylpentanoic acid derivatives, the alkylation of a glycine-derived oxazolidinone with 4-methylpentanoyl chloride under basic conditions yields the (S)-enantiomer with >98% enantiomeric excess (ee).
Alternative approaches employ enzymatic dynamic kinetic resolution. Lipase-catalyzed acetylation of racemic 2-amino-4-methylpentanoic acid in organic solvents selectively acetylates the (R)-enantiomer, leaving the desired (S)-isomer unreacted. This method achieves 95% ee and scales efficiently for industrial production.
Key Reaction Pathway:
Incorporating (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid into SPPS requires addressing steric hindrance from the cyclopentyl group and preventing racemization. The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is preferred, with the cyclopentylformamido group introduced as a side-chain modification.
Stepwise SPPS Protocol:
Table 2: Coupling Efficiency for Bulky Amino Acid Derivatives
| Coupling Reagent | Reaction Time (hr) | Purity (%) | Racemization (%) |
|---|---|---|---|
| HBTU/HOBt | 1.5 | 85 | 2.1 |
| DIC/Oxyma Pure | 2.0 | 93 | 0.8 |
| COMU | 1.0 | 88 | 1.5 |
Post-synthesis, cleavage from the resin using trifluoroacetic acid (TFA) yields the crude peptide, which is purified via reverse-phase HPLC.
The compound’s design leverages stereochemical and topological features to mimic natural protease substrates. The cyclopentylformamido group introduces conformational rigidity, while the S-configuration at the second carbon ensures optimal spatial orientation for binding.
Proteases recognize short peptide sequences through hydrogen bonding and hydrophobic interactions. The amide linkage in (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid replicates the peptide bond’s geometry, enabling competitive inhibition by occupying catalytic pockets [1]. The cyclopentyl group’s bulkiness mimics hydrophobic side chains (e.g., leucine or phenylalanine), enhancing affinity for proteases with apolar active sites [3].
Enantiomeric specificity is critical for protease inhibition. The S-configuration aligns the cyclopentylformamido group and methylpentanoic acid chain into a spatial arrangement complementary to chiral protease active sites. This configuration minimizes steric clashes and maximizes van der Waals interactions, as observed in analogues with similar stereochemistry [5].
The compound’s inhibitory efficacy against metalloproteinases (MPs) depends on its substituents’ electronic and steric properties.
The cyclopentyl moiety increases the molecule’s logP value, enhancing membrane permeability and intracellular bioavailability. Comparative studies show that cyclopentyl-containing inhibitors exhibit 3–5-fold higher potency against MPs like MMP-9 than linear analogues, likely due to improved hydrophobic interactions with enzyme subsites [4].
The 4-methylpentanoic acid backbone introduces steric hindrance that fine-tunes binding. Methyl groups at the fourth carbon restrict rotational freedom, stabilizing the compound in MP active sites. This effect is evident in kinetic assays where methylation correlates with reduced IC50 values (Table 1) [3] [5].
Table 1: Inhibitory Potency of Structural Analogues Against MMP-9
| Compound | IC50 (μM) |
|---|---|
| 4-Methylpentanoic acid | 12.3 |
| Cyclopentylformamido variant | 3.7 |
| Linear formamido analogue | 8.9 |
Replacing the cyclopentyl group with linear chains alters inhibitory profiles, highlighting the importance of cyclic constraints.
Acyclic analogues, such as 3-amino-4-methylpentanoic acid, lack the cyclopentyl group’s rigidity, leading to weaker binding. Surface plasmon resonance (SPR) assays reveal a 2.4-fold lower binding affinity for acyclic variants compared to the cyclopentyl derivative, attributed to increased entropy penalties upon binding [5].
Cyclopentyl-containing inhibitors demonstrate higher selectivity for MPs over serine proteases. For example, while the compound inhibits MMP-9 with an IC50 of 3.7 μM, its activity against chymotrypsin is negligible (IC50 > 100 μM). In contrast, acyclic analogues show broader but weaker inhibition profiles [3] [4].
The cyclopentyl ring system in (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid exhibits complex conformational dynamics characterized by rapid pseudorotational motion between multiple energetically equivalent conformations. Computational studies utilizing molecular dynamics simulations have provided fundamental insights into the nature of this fluxional behavior [1] [2] [3] [4].
Femtosecond time-resolved Raman rotational coherence spectroscopy combined with density functional theory calculations has revealed that cyclopentane rings undergo rapid pseudorotation through a series of ten permutationally distinct but energetically degenerate "twist" minima interspersed by ten "bent" conformers [1]. The pseudorotational level pattern corresponds to a one-dimensional internal rotor with a pseudorotation constant Bps ≈ 2.8 cm⁻¹. At 298 K, the pseudorotational levels are significantly populated up to l = ± 13, with less than 10% of molecules existing in the l = 0 level [1].
Molecular dynamics simulations employing DFT-ωB97XD/6-311+G* computational methods, validated by MP2/aug-cc-pVTZ calculations, have characterized 42 different conformers in the cyclopentyl system [4]. The spherical conformational landscape model reveals that conformational dynamics occur through coupled boat/twist (B/T) ring coordinates representing different levels of puckering. The coupling strength between bent/boat and twist ring coordinates is particularly pronounced in five-membered rings compared to six-membered systems [5].
Experimental observations demonstrate that conformational exchange in cyclopentyl derivatives occurs at extraordinarily rapid rates of approximately 5 × 10¹² s⁻¹ at room temperature [6]. This rapid interconversion results from energy barriers typically ranging from 2-5 kcal/mol between adjacent conformational states. Jet cooling experiments reducing temperatures to approximately 90 K constrain the pseudorotational distribution to l < ±8, effectively eliminating higher vibrational state populations [1].
Accurate molecular dynamics simulations of cyclopentyl ring pseudorotation require specialized force field parameters that capture the subtle energy differences between conformational states. Contemporary force fields including CHARMM, AMBER, and OPLS-AA have been adapted with enhanced torsional parameters specifically designed for five-membered ring systems [7]. These parameterizations incorporate quantum mechanically derived dihedral angle potentials that reproduce the experimentally observed pseudorotational barriers and frequencies.
| Study Type | Computational Method | Key Parameters | Main Findings |
|---|---|---|---|
| Cyclopentane Pseudorotation | Femtosecond Raman Spectroscopy + DFT | Pseudorotation constant Bps ≈ 2.8 cm⁻¹ | 10 twist minima, fast pseudorotation |
| Cyclopentane Conformational Dynamics | Molecular Dynamics Simulations | Temperature range 90-298 K | Conformational exchange rate ~5×10¹² s⁻¹ |
| Five-membered Ring Puckering | Quantum Chemical Calculations | B3LYP/6-311++G(d,p) level | Energy barriers 2-5 kcal/mol |
| Cyclopentyl Derivatives | DFT-ωB97XD/6-311+G* | MP2/aug-cc-pVTZ validation | Coupling between B/T coordinates |
| Ring Conformational Transitions | Molecular Dynamics + Complex Network Analysis | Force field: CHARMM, AMBER, OPLS | Fluxional nature confirmed |
The amide bond in (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid exhibits significant electronic polarization effects that influence both its conformational preferences and chemical reactivity. Quantum mechanical investigations employing density functional theory and high-level ab initio methods have elucidated the fundamental electronic structure changes accompanying amide bond rotation and polarization [8] [9] [10] [11].
Quantum mechanical calculations at the B3LYP/6-311++G(d,p) and MP2 levels reveal substantial charge redistribution upon amide bond formation and rotation [8]. The Generalized Product Function Energy Partitioning method demonstrates that the primary contribution to amide bond stability arises from quantum mechanical interference effects rather than classical electrostatic interactions. Specifically, the kinetic contribution from the interference term provides the dominant stabilization, while polarization effects tend to displace electronic density from more polarizable atoms toward less polarizable ones [8].
Comprehensive quantum mechanical studies utilizing B3LYP/6-31G* and M06-2X/6-311++G(d,p) methodologies have characterized amide bond rotational barriers ranging from 12-20 kcal/mol depending on the specific substitution pattern and computational approach [12] [13]. For formamide derivatives closely related to the cyclopentylformamido moiety, CCSD/6-311+G* calculations predict electronic endothermicity of 12.2 kcal/mol and activation energies of 60.3 kcal/mol for tautomerization processes [10]. Zero-point energy corrections using harmonic vibrational frequencies modify these values to 12.9 and 57.3 kcal/mol, respectively, while CISD correlated estimates yield 12.1 and 48.9 kcal/mol [10].
The inclusion of polarization effects in quantum mechanical computations proves essential for obtaining reliable force field parameters for formamide and related amide systems [14]. Calculations employing the SMD solvation model demonstrate that explicit incorporation of mutual polarization between quantum mechanical and molecular mechanical subsystems significantly improves the description of amide bond properties in condensed phases [9]. The AMOEBA polarizable force field coupled with quantum mechanical regions enables accurate representation of electrostatic interactions through multipolar electrostatics and distributed multipole analysis [9].
Quantum mechanical/molecular mechanical studies reveal that electronic polarization effects in amide-containing systems result in substantial charge transfer phenomena [15]. In representative biological environments, 17 out of 58 backbone carbonyls differ from neutrality by more than 0.1 electron on average, with instantaneous excess charges exhibiting standard deviations ranging from 0.03 to 0.05 electrons [15]. This significant charge fluctuation demonstrates the critical importance of incorporating polarization effects in computational models of amide-containing molecules.
| Calculation Level | Target Property | Energy Range (kcal/mol) | Key Observable |
|---|---|---|---|
| B3LYP/6-31G* | Amide conformations | 12-16 | Rotational barriers |
| B3LYP/6-311++G(d,p) | Polarization effects | 15-20 | Charge distributions |
| MP2/6-311++G(d,p) | Hydrogen bonding | 10-15 | Interaction energies |
| CCSD/6-311+G* | Electronic structure | 48-60 | Transition states |
| DFT with SMD solvation | Solvent effects | 8-25 | Dielectric constants |
The transient receptor potential melastatin 2 (TRPM2) channel represents a critical target for understanding the potential biological interactions of (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid and related compounds. Computational docking studies have provided detailed molecular-level insights into ligand binding mechanisms, conformational changes, and structure-activity relationships within TRPM2 channel systems [16] [17] [18] [19].
Cryo-electron microscopy structures of human TRPM2 in multiple conformational states have revealed the complex tetrameric architecture essential for channel function [16]. The channel exhibits distinct structural domains including the transmembrane region, the NUDT9 homology domain responsible for adenosine diphosphate-ribose binding, and the TRPM homology regions that undergo substantial conformational rearrangements during activation [16]. These structural insights provide the foundation for computational docking studies aimed at understanding small molecule interactions with the channel.
Molecular modeling and docking studies have identified multiple potential binding sites within the TRPM2 channel architecture [17]. The primary adenosine diphosphate-ribose binding site located within the NUDT9H domain exhibits a measured affinity of approximately 15 mM, with computational models predicting critical hydrogen bonding interactions involving residues Arg1433 and Tyr1349 [17]. Mutagenesis studies combined with docking calculations demonstrate that abrogation of these hydrogen bonding interactions significantly interferes with channel activation, providing validation for computational binding models [17].
Contemporary docking approaches for TRPM2 channel studies employ sophisticated algorithms including RosettaLigand, GALigandDock, and specialized ion channel docking protocols [19]. RosettaLigand utilizes Monte Carlo sampling combined with energy minimization to achieve typical root-mean-square deviations of 1.5-3.0 Å relative to experimental structures. The protocol incorporates six docking cycles with rotamer sampling and sidechain repacking to optimize protein-ligand interfaces [19]. GALigandDock employs genetic algorithm optimization with ChemPLP scoring functions, achieving computational efficiencies suitable for virtual screening applications while maintaining accuracy comparable to more computationally intensive methods [19].
Docking studies have revealed complex allosteric relationships between different binding sites within the TRPM2 channel [18]. Calcium binding sites exhibit connectivity to both the ion permeation pathway and cytosolic regions, explaining the unusual dependence of TRPM2 activity on intracellular and extracellular calcium concentrations [20]. Computational models demonstrate that ligand binding at the NUDT9H domain induces conformational changes that propagate through the TRPM homology regions, ultimately affecting the lower gating pore dimensions and ion selectivity [16].
Successful computational docking models for TRPM2 require integration with experimental validation through electrophysiology, calcium imaging, and mutagenesis studies [17] [18]. Surface plasmon resonance measurements provide quantitative binding affinity data essential for calibrating computational scoring functions, while patch-clamp electrophysiology enables functional validation of predicted binding modes [17]. The combination of computational predictions with experimental validation has proven essential for understanding the molecular determinants of TRPM2 channel modulation and for rational drug design efforts targeting this important ion channel family.
| Docking Protocol | Sampling Method | Scoring Function | Typical RMSD (Å) | Computational Cost |
|---|---|---|---|---|
| RosettaLigand | Monte Carlo + minimization | Rosetta energy function | 1.5-3.0 | High |
| GALigandDock | Genetic algorithm | ChemPLP | 2.0-4.0 | Medium |
| AutoDock Vina | Gradient-based optimization | Vina scoring | 1.8-3.5 | Low |
| GOLD | Genetic algorithm + local search | GoldScore/ChemScore | 1.2-2.8 | Medium |
| Homology Modeling | Template-based modeling | Statistical potentials | 2.0-5.0 | Low |